alpha-d-Threofuranose

CAS No.: 80877-72-1

Cat. No.: VC17071879

Molecular Formula: C4H8O4

Molecular Weight: 120.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80877-72-1 |

|---|---|

| Molecular Formula | C4H8O4 |

| Molecular Weight | 120.10 g/mol |

| IUPAC Name | (2S,3S,4R)-oxolane-2,3,4-triol |

| Standard InChI | InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4+/m1/s1 |

| Standard InChI Key | FMAORJIQYMIRHF-UZBSEBFBSA-N |

| Isomeric SMILES | C1[C@H]([C@@H]([C@H](O1)O)O)O |

| Canonical SMILES | C1C(C(C(O1)O)O)O |

Introduction

Structural Characteristics of Alpha-D-Threofuranose

Cyclic Configuration and Stereochemistry

The stereochemical integrity of alpha-D-Threofuranose is critical to its biological interactions. For instance, the (2S,3S,4R) configuration ensures compatibility with enzymes such as glycosyltransferases, which recognize specific hydroxyl group orientations during glycosidic bond formation. Comparative analysis with beta-D-Threofuranose—where the C1 hydroxyl group is axial—reveals stark differences in enzymatic recognition and thermodynamic stability, underscoring the role of anomerism in biochemical specificity .

Haworth Projection and Conformational Dynamics

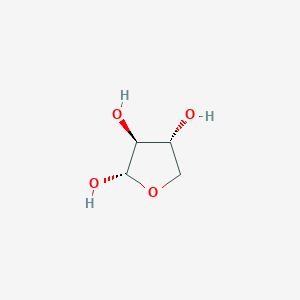

The Haworth projection of alpha-D-Threofuranose (Fig. 1) simplifies the visualization of its stereochemistry. In this representation, the ring oxygen (O4) occupies the back position, while substituents project either above or below the plane. For odd-membered rings like furanoses, the “up” and “down” designations correspond to axial and equatorial positions, respectively . This projection clarifies the cis relationship between the C2 and C3 hydroxyl groups, a feature that influences its participation in aldol reactions and epimerization processes .

Conformational studies indicate that alpha-D-Threofuranose exists in equilibrium with its linear form in aqueous solutions, though the cyclic structure predominates under physiological conditions. This equilibrium is mediated by acid- or base-catalyzed ring-opening and re-closing mechanisms, which are central to its reactivity in prebiotic environments .

Synthesis and Chemical Reactivity

Synthetic Approaches

The synthesis of alpha-D-Threofuranose typically begins with linear D-threose, which undergoes acid-catalyzed cyclization. Isotopic labeling studies using -enriched precursors have elucidated the migration of the carbonyl group during ring formation, a process accompanied by epimerization at adjacent chiral centers . For example, 1--erythrose rearranges to form a mixture of erythrulose and tetroses, highlighting the dynamic nature of carbonyl migrations in tetrose derivatives .

Alternative routes involve the enzymatic phosphorylation of D-threose followed by cyclization, though these methods are less commonly employed due to low yields. Recent advances in organocatalytic asymmetric synthesis offer promising avenues for enantioselective production, minimizing racemization and improving scalability .

Reactivity in Aqueous Media

In aqueous solutions, alpha-D-Threofuranose participates in three primary reactions:

-

Carbonyl Migration-Epimerization: Under mild alkaline conditions, the carbonyl group migrates along the carbon chain, inducing epimerization at C2 and C3. This Lobry de Bruyn-Alberda van Ekenstein (LdB-AvE) transformation generates a racemic mixture of tetroses and tetruloses, complicating isolation but offering insights into prebiotic sugar diversity .

-

Aldol Condensation: Reacting with glycolaldehyde, alpha-D-Threofuranose forms 2-ketohexoses (e.g., sorbose) via aldol addition, a reaction relevant to prebiotic hexose synthesis .

-

Oxidative Fragmentation: Exposure to oxidizing agents cleaves the furanose ring, yielding glycolic acid and glyoxylic acid—a pathway implicated in carbohydrate degradation under oxidative stress .

Biochemical Significance and Prebiotic Relevance

Role in Nucleic Acid Chemistry

Alpha-D-Threofuranose serves as a scaffold for threose nucleic acid (TNA) analogs, which are studied for their potential as primordial genetic materials. TNA’s simplified backbone, compared to RNA’s ribofuranose, exhibits base-pairing fidelity with RNA and DNA, suggesting its viability in early genetic systems . The stereochemistry of the furanose ring directly impacts TNA duplex stability, with the α configuration favoring A-form helix geometries similar to RNA .

Metabolic Pathways and Enzymatic Interactions

In modern biochemistry, alpha-D-Threofuranose is a minor component of glycosylation pathways. Its structural similarity to ribofuranose allows it to act as a substrate analog for enzymes like purine nucleoside phosphorylase, albeit with reduced catalytic efficiency. Kinetic studies reveal values 10-fold higher for alpha-D-Threofuranose derivatives compared to ribose, reflecting evolutionary optimization for pentose substrates .

Prebiotic Formation and Stability

Applications and Comparative Analysis

Therapeutic and Synthetic Applications

Alpha-D-Threofuranose derivatives are explored for antiviral and anticancer properties. For instance, threofuranosyl nucleoside analogs inhibit viral polymerases by mimicking natural nucleosides, with modifications at C2 enhancing resistance to enzymatic degradation . In material science, its rigid furanose ring serves as a chiral building block for supramolecular assemblies, leveraging its hydrogen-bonding motifs for precise molecular recognition .

Comparative Structural Analysis

The table below contrasts alpha-D-Threofuranose with related furanoses:

| Compound | Ring Size | Anomeric Configuration | Key Functional Groups | Biological Role |

|---|---|---|---|---|

| Alpha-D-Threofuranose | 5-membered | α (C1-OH axial) | C2/C3/C4-OH equatorial | TNA backbone, enzyme substrate |

| Beta-D-Threofuranose | 5-membered | β (C1-OH equatorial) | C2/C3/C4-OH axial | Low enzymatic recognition |

| Alpha-D-Ribofuranose | 5-membered | α (C1-OH axial) | C2-OH/C3-OH/C4-CH2OH | RNA backbone, cofactors |

| Beta-D-Erythrofuranose | 5-membered | β (C1-OH equatorial) | C2-OH/C3-OH axial | Metabolic intermediates |

This comparison underscores the uniqueness of alpha-D-Threofuranose in balancing conformational flexibility and stereochemical specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume